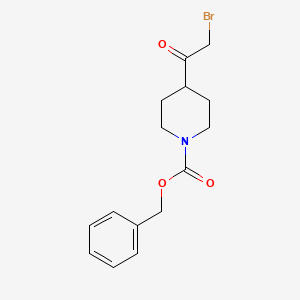

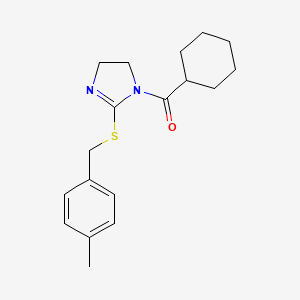

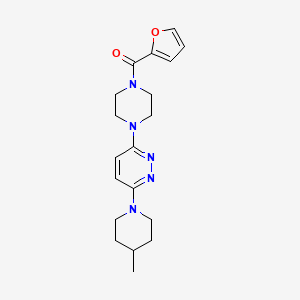

Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate derivatives play a significant role in the synthesis of other compounds. For instance, the compound is involved in the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibit moderate to significant antibacterial activity (Khalid et al., 2016).

Biological Activities

- Compounds derived from Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate have been evaluated for various biological activities. For example, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and tested as inhibitors of steroid-5alpha-reductase type 1 and 2 (Picard et al., 2000).

Pharmaceutical Research

- In pharmaceutical research, derivatives of Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate have been used to develop potential therapeutic agents. For instance, novel spiropiperidines, synthesized from this compound, showed high affinity for σ-receptors, indicating potential in neurological research (Maier & Wünsch, 2002).

Medicinal Chemistry and Drug Development

- Its derivatives have been used in the synthesis of anti-acetylcholinesterase inhibitors, contributing to the development of drugs targeting neurodegenerative diseases (Sugimoto et al., 1992).

Organic Chemistry Applications

- In the realm of organic chemistry, Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate derivatives have been utilized in palladium-catalyzed CH functionalization processes, showing their importance in advanced organic synthesis methods (Magano et al., 2014).

Chemical Property Investigation

- The compound is also instrumental in generating novel chemical entities with unique properties. For example, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives have been synthesized using this compound, displaying antibacterial effects (Pouramiri et al., 2017).

Direcciones Futuras

While specific future directions for “Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate” are not mentioned in the available resources, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and are widely used in the production of drugs . Therefore, it is likely that research into the properties and potential applications of “Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate” will continue.

Propiedades

IUPAC Name |

benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO3/c16-10-14(18)13-6-8-17(9-7-13)15(19)20-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQAJYMKZQIYPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)CBr)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2510670.png)

![methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2510671.png)

![N-(benzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2510678.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2510683.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2510686.png)

![methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B2510687.png)